molecular formula C6H13NO3 B15206204 (2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol

(2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol

Cat. No.: B15206204
M. Wt: 147.17 g/mol
InChI Key: KHKQVMZXGURLQW-PBXRRBTRSA-N
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Description

(2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a hydroxyethyl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxyethylation: The pyrrolidine derivative undergoes hydroxyethylation using ethylene oxide under basic conditions.

    Hydroxylation: The intermediate product is then subjected to hydroxylation using a suitable oxidizing agent such as osmium tetroxide or potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxyethylation and hydroxylation reactions.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, forming a more saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Saturated pyrrolidine derivatives.

    Substitution Products: Pyrrolidine derivatives with substituted functional groups.

Chemistry:

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Employed as a ligand in asymmetric catalysis.

Biology:

    Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    (2R,3S,4R)-2-(2-Hydroxyethyl)pyrrolidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.

    This compound: Similar compounds may include other pyrrolidine derivatives with different substituents or stereochemistry.

Uniqueness:

    Stereochemistry: The specific (2R,3S,4R) configuration imparts unique properties to the compound.

    Functional Groups: The presence of both hydroxyethyl and hydroxyl groups allows for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3S,4R)-2-(2-hydroxyethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2/t4-,5-,6+/m1/s1

InChI Key

KHKQVMZXGURLQW-PBXRRBTRSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CCO)O)O

Canonical SMILES

C1C(C(C(N1)CCO)O)O

Origin of Product

United States

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